

Siramesine: A Technical Profile on Sigma-2 Receptor Selectivity

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| Compound Name: | Siramesine hydrochloride | |
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Introduction

Siramesine (Lu 28-179) is a well-characterized diphenyl-azaspiro-alkane derivative that has become an indispensable pharmacological tool in the study of sigma receptors. Initially developed as an antidepressant, its clinical utility was limited, but its high affinity and selectivity for the sigma-2 (σ 2) receptor have established it as a reference ligand in preclinical research. The σ 2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is implicated in a variety of cellular functions, including lipid metabolism, calcium signaling, and cell death, and is a key target in oncology and neurology research. This document provides a detailed technical overview of Siramesine's σ 2 receptor selectivity, the experimental methods used for its characterization, and its impact on associated signaling pathways.

Quantitative Binding Profile and Selectivity

Siramesine exhibits a distinct and potent binding affinity for the sigma-2 receptor. Its selectivity is established by comparing its inhibition constant (Ki) at the $\sigma 2$ receptor with its Ki values at a wide array of other neurotransmitter receptors and ion channels. The compound demonstrates a significantly higher affinity for the $\sigma 2$ receptor over the sigma-1 ($\sigma 1$) receptor, a critical measure of its selectivity.

The data presented below, compiled from various radioligand binding assays, quantifies this selectivity profile. Siramesine's affinity for the $\sigma 2$ receptor is in the low nanomolar range, while its affinity for the $\sigma 1$ receptor and other screened targets is substantially lower, often by two or more orders of magnitude.



| Receptor/Targ et | Ligand/Tissue Source | K_i (nM) | Selectivity (fold vs. σ1) | Reference |
|----------------------|--|----------|------------------------------|-----------|
| Sigma-2 (σ2) | [³H]DTG / Rat liver membranes | 0.76 | - | |
| Sigma-2 (σ2) | [³H]ifenprodil / Rat cerebral cortex | 1.8 | - | _ |
| Sigma-1 (σ1) | INVALID-LINK -pentazocine / Guinea pig brain | 130 | ~171x | |
| Dopamine D2 | [³H]spiperone / Rat striatum | 2,700 | - | _ |
| Serotonin 5- HT2A | [³H]ketanserin / Rat cerebral cortex | 3,100 | - | |
| Adrenergic α1 | [³H]prazosin / Rat cerebral cortex | 2,000 | - | _ |

Table 1: Binding affinities of Siramesine for various receptors. The data highlights the high affinity for the sigma-2 receptor and significantly lower affinity for the sigma-1 receptor and other monoaminergic targets, establishing its selectivity.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of Siramesine's binding affinity (Ki) is typically achieved through in vitro radioligand competition binding assays. This method measures the ability of a non-labeled compound (the competitor, e.g., Siramesine) to displace a specific radiolabeled ligand from its receptor.

Core Protocol:



• Tissue Preparation:

- Homogenization of specific tissues rich in the target receptor (e.g., rat liver for σ 2, guinea pig brain for σ 1) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifugation of the homogenate to pellet the cell membranes. The resulting pellet is washed and resuspended in fresh buffer to create a membrane preparation. Protein concentration is determined using a standard method like the Bradford assay.

Assay Incubation:

- The membrane preparation is incubated in assay tubes containing:
 - A fixed concentration of a specific radioligand (e.g., [³H]di-o-tolylguanidine, [³H]DTG, for σ2).
 - Varying concentrations of the unlabeled competitor drug (Siramesine).
 - Assay buffer.
- To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a non-radioactive ligand known to saturate the receptor (e.g., haloperidol).
- Incubation is carried out for a specific duration and at a controlled temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

Separation and Quantification:

- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.
- The radioactivity trapped on the filters is quantified by liquid scintillation counting.



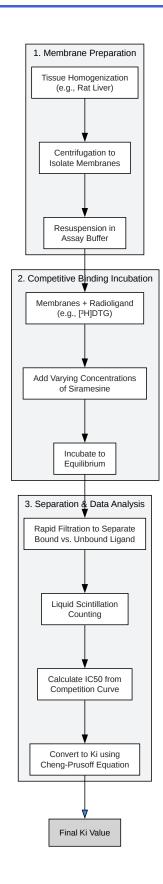




• Data Analysis:

- The data are analyzed using non-linear regression. The concentration of the competitor (Siramesine) that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
- The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.





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Workflow for a radioligand competition binding assay.



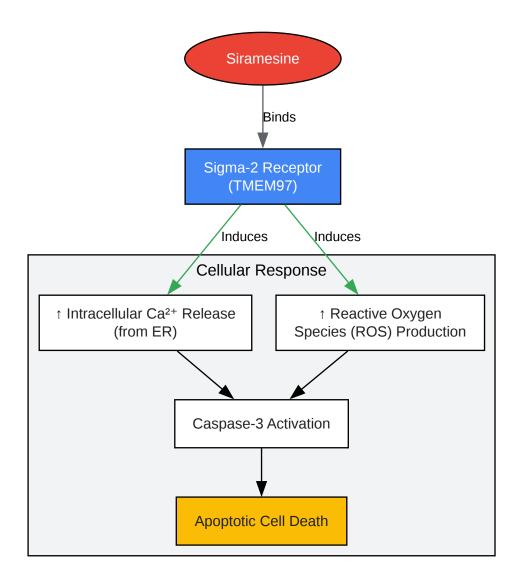
Modulation of Sigma-2 Receptor Signaling Pathways

Siramesine, by binding to the σ 2/TMEM97 receptor, modulates several downstream signaling pathways critical to cell survival and stress responses. The σ 2 receptor is often located at the endoplasmic reticulum (ER) and is associated with cholesterol homeostasis and calcium signaling. Siramesine's interaction is known to induce cellular stress, leading to apoptotic cell death, a mechanism of significant interest in cancer therapy.

Key Pathways Affected:

- Calcium (Ca²⁺) Homeostasis: Siramesine binding can lead to the release of Ca²⁺ from intracellular stores, such as the ER, into the cytosol. This elevation in cytosolic Ca²⁺ is a critical stress signal that can activate various downstream effectors, including caspases.
- Reactive Oxygen Species (ROS) Production: Disruption of normal ER function and calcium signaling by Siramesine often results in increased production of ROS. Elevated ROS levels cause oxidative stress, damaging cellular components and further pushing the cell towards apoptosis.
- Apoptosis Induction: The combined effects of Ca²⁺ dysregulation and oxidative stress converge on the intrinsic apoptotic pathway. This involves the activation of caspase cascades (e.g., Caspase-3), which are the executioners of programmed cell death.





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Signaling cascade initiated by Siramesine at the σ 2 receptor.

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